2-Phenyl-2-(phenylthio)acetohydrazide

説明

Chemical Identity and Nomenclature

This compound is an organic compound with the molecular formula C₁₄H₁₄N₂OS and a molecular weight of 258.34 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 32121-53-2, which serves as its unique chemical identifier in databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named 2-phenyl-2-phenylsulfanylacetohydrazide.

The structural complexity of this molecule is reflected in its various synonymous names found throughout the chemical literature. Alternative nomenclature includes 2-phenyl-2-(phenylsulfanyl)acetohydrazide and benzeneacetic acid, alpha-(phenylthio)-, hydrazide. The compound's International Chemical Identifier code is InChI=1S/C14H14N2OS/c15-16-14(17)13(11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17), and its corresponding InChI Key is BLBSXELGHYWXGP-UHFFFAOYSA-N. These standardized identifiers facilitate accurate communication and database searches across international research communities.

The Simplified Molecular Input Line Entry System representation of this compound is C1=CC=C(C=C1)C(C(=O)NN)SC2=CC=CC=C2, which provides a linear notation for computational chemistry applications. This structural formula reveals the presence of two phenyl rings connected through a central carbon atom that bears both a phenylsulfanyl group and an acetohydrazide moiety. The compound has been assigned the molecular descriptor code MFCD03422929 in chemical databases, further confirming its established chemical identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂OS |

| Molecular Weight | 258.34 g/mol |

| Chemical Abstracts Service Number | 32121-53-2 |

| International Union of Pure and Applied Chemistry Name | 2-phenyl-2-phenylsulfanylacetohydrazide |

| InChI Key | BLBSXELGHYWXGP-UHFFFAOYSA-N |

| Molecular Descriptor Code | MFCD03422929 |

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic compounds, including thioacetohydrazide derivatives like this compound, traces its origins to the early nineteenth century when the systematic study of these molecules began. The foundational work in heterocyclic chemistry established during the 1800s laid the groundwork for understanding the unique properties and synthetic potential of compounds containing sulfur, nitrogen, and carbon atoms in cyclic arrangements. This historical context provided the intellectual framework necessary for the eventual discovery and development of complex thioacetohydrazide derivatives.

The emergence of triazole derivatives as pharmacologically significant compounds marked a pivotal moment in the evolution of heterocyclic chemistry research. These derivatives demonstrated remarkable versatility as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antitumor, antimalarial, antiviral, antiproliferative, and anticancer agents. The recognition of triazole compounds' therapeutic potential created substantial interest in developing synthetic methodologies for accessing related structures, including thioacetohydrazide derivatives. This growing pharmaceutical relevance elevated the importance of compounds like this compound as synthetic intermediates capable of generating diverse bioactive molecules.

The development of sophisticated synthetic strategies for constructing heterocyclic compounds gained momentum throughout the twentieth century, with particular emphasis on creating versatile building blocks that could be transformed into multiple target structures. Researchers recognized that acetohydrazide derivatives possessed exceptional synthetic utility due to their ability to undergo condensation reactions with various electrophilic partners, leading to the formation of complex heterocyclic systems. The synthetic methodology for preparing compounds like 2-(phenylthio)benzoic acid hydrazide emerged as a key advancement, enabling access to a broad range of hydrazone derivatives through acid-catalyzed condensation reactions with corresponding aldehydes.

Contemporary research has continued to expand the synthetic applications of thioacetohydrazide derivatives, with modern methodologies enabling the preparation of increasingly complex molecular architectures. The utility of compounds such as pyrrole-2-thioacetohydrazide in synthesizing new heterocyclic compounds with promising antimicrobial activities has demonstrated the continuing relevance of this chemical class. Advanced synthetic approaches now incorporate molecular docking studies to predict and optimize the biological activities of newly synthesized derivatives, representing a significant evolution from the empirical methods used in early heterocyclic chemistry research.

| Historical Period | Key Development | Impact on Thioacetohydrazide Chemistry |

|---|---|---|

| Early 1800s | Foundation of heterocyclic chemistry | Established theoretical framework for sulfur-nitrogen heterocycles |

| Mid-20th Century | Recognition of triazole pharmaceutical potential | Increased interest in thioacetohydrazide synthetic intermediates |

| Late 20th Century | Development of systematic synthetic methodologies | Enabled reliable preparation of complex acetohydrazide derivatives |

| Early 21st Century | Integration of computational approaches | Advanced structure-activity relationship understanding |

Position Within Thioacetohydrazide Derivatives

This compound occupies a distinctive position within the broader family of thioacetohydrazide derivatives, characterized by its unique structural features that combine aromatic substitution patterns with sulfur-containing functionalities. The compound can be understood as a member of the larger class of acetohydrazides, which are distinguished by the presence of the -CONHNH₂ functional group that serves as a versatile synthetic handle for subsequent chemical transformations. Within this classification, the presence of both phenyl and phenylsulfanyl substituents creates a specific subclass of compounds with enhanced synthetic potential and distinct chemical properties.

Comparative analysis with related thioacetohydrazide derivatives reveals the structural diversity possible within this chemical family. For instance, 2-(phenylthio)acetohydrazide, bearing the Chemical Abstracts Service number 22446-21-5, represents a simpler analog with molecular formula C₈H₁₀N₂OS and molecular weight 182.24 grams per mole. This structural comparison highlights how the additional phenyl substituent in this compound significantly increases molecular complexity and potentially enhances biological activity profiles. The systematic variation in substitution patterns across thioacetohydrazide derivatives provides researchers with a valuable structure-activity relationship framework for designing compounds with specific properties.

The synthetic utility of this compound extends to its role as a precursor for constructing various heterocyclic systems, particularly triazole and thiadiazole derivatives. Research has demonstrated that acetohydrazide derivatives can undergo cyclization reactions to form 1,2,4-triazole-3-thiol derivatives bearing hydrazone moieties, which exhibit significant anticancer activities. These transformations illustrate the compound's position as a key synthetic intermediate capable of generating structurally diverse products with enhanced biological properties. The ability to introduce varied substitution patterns through subsequent chemical modifications makes this compound particularly valuable in medicinal chemistry applications.

Recent advances in heterocyclic synthesis have further emphasized the importance of thioacetohydrazide derivatives in constructing complex molecular frameworks. The synthesis of compounds such as 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides demonstrates the continuing evolution of this chemical class toward more sophisticated structures. These developments position this compound within a rapidly expanding field of heterocyclic chemistry, where its unique combination of structural features continues to inspire new synthetic methodologies and applications in pharmaceutical research.

| Derivative Type | Representative Compound | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Simple Thioacetohydrazide | 2-(Phenylthio)acetohydrazide | C₈H₁₀N₂OS | Single phenylsulfanyl substituent |

| Diaryl Thioacetohydrazide | This compound | C₁₄H₁₄N₂OS | Dual aromatic substitution |

| Triazole-linked Derivatives | Triazole-3-thiol acetohydrazides | Variable | Heterocyclic ring incorporation |

| Thiophene-substituted | Thiophen-2-ylmethyl acetohydrazides | Variable | Heteroaromatic substitution |

特性

IUPAC Name |

2-phenyl-2-phenylsulfanylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-16-14(17)13(11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBSXELGHYWXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NN)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302025 | |

| Record name | 2-phenyl-2-(phenylthio)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32121-53-2 | |

| Record name | 32121-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-2-(phenylthio)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation from Ethyl 2-(phenylthio)acetate

This method involves the following steps:

Synthesis of Ethyl 2-(phenylthio)acetate :

- Ethyl chloroacetate (0.02 mol, 2.46 g) is added dropwise to a hot solution of thiophenol (0.02 mol, 2.20 g) and potassium carbonate in acetone.

- The mixture is refluxed for 4 hours.

- After cooling, the solvent is evaporated under reduced pressure, water is added, and the crude product is extracted with ethyl acetate.

- The organic layer is dried over anhydrous magnesium sulfate, evaporated, and the solid product is recrystallized from ethanol.

Preparation Using Acetic Acid and Hydrazine Hydrate

This method employs acetic acid and hydrazine hydrate under controlled conditions:

-

- Acetic acid and hydrazine hydrate are mixed in a reaction kettle under nitrogen protection.

- A solid acid molecular sieve (e.g., Hβ type) is added to catalyze the reaction.

-

- The mixture is heated under reflux at a temperature of 98–100°C for approximately 4–6 hours.

- After completion, the reaction mixture undergoes distillation to remove excess acetic acid and hydrazine hydrate.

Refluxing with Hydrazine Hydrate

This approach involves direct interaction between hydrazine hydrate and methyl benzoates:

-

- Hydrazine hydrate (85%, 90 mmol, 2.88 mL) is mixed with methyl benzoates (30 mmol) in ethanol (50 mL).

- The mixture is refluxed overnight.

Data Table: Key Reaction Parameters

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Synthesis of Ethyl 2-(phenylthio)acetate | Thiophenol, ethyl chloroacetate | Reflux in acetone (4 hrs) | Ethyl 2-(phenylthio)acetate |

| Conversion to Acetohydrazide | Ethanol, hydrazine hydrate | Reflux in ethanol (4 hrs) | 2-(Phenylthio)acetohydrazide |

| Catalytic Reaction with Acetic Acid | Acetic acid, hydrazine hydrate | Reflux at 98–100°C | Acethydrazide derivatives |

| Direct Reaction with Methyl Benzoates | Methyl benzoates, hydrazine hydrate | Reflux overnight in ethanol | Hydrazide compounds |

Notes on Optimization

- Solvent Selection : Ethanol is preferred for recrystallization due to its ability to dissolve impurities while preserving product integrity.

- Catalyst Use : Solid acid molecular sieves enhance reaction efficiency by providing a stable environment for condensation reactions.

- Temperature Control : Precise control of reflux temperatures ensures maximum yield while minimizing side reactions.

生物活性

2-Phenyl-2-(phenylthio)acetohydrazide is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.

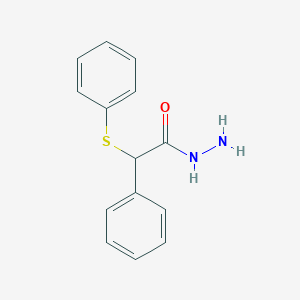

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a hydrazide functional group attached to a phenylthioacetyl moiety, which plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimycobacterial activity, particularly against Mycobacterium tuberculosis. Studies employing the Microplate Alamar Blue Assay (MABA) revealed that this compound can inhibit the growth of M. tuberculosis with IC₉₀ values indicating effective inhibition at low concentrations. For instance, derivatives of this compound were found to have IC₉₀ values less than 10 µg/mL, suggesting strong potential for treating resistant bacterial strains .

Table: Antimycobacterial Activity Data

| Compound | Molecular Formula | IC₉₀ (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | C15H16N2S | <10 | >5 |

| 4-Nitrophenyl derivative | C20H16N2OS | <10 | >3 |

| Control (Standard Drug) | - | <1 | - |

Note: SI is calculated as the ratio of IC₅₀ (mammalian cell toxicity) to IC₉₀ (antimycobacterial activity).

The mechanism by which this compound exerts its biological effects involves interactions with specific cellular targets. It is believed to inhibit key enzymes involved in cellular metabolism and proliferation. For example, its binding affinity to proteins involved in the PI3K/Akt signaling pathway suggests a potential role in modulating cell survival and apoptosis .

Anticancer Properties

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. The selectivity index observed in cytotoxicity assays indicates that it can preferentially target cancer cells over normal cells, which is critical for developing effective cancer therapies .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound exhibited varying degrees of cytotoxicity:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that further investigation into its anticancer mechanisms could lead to valuable insights for therapeutic applications.

類似化合物との比較

Comparison with Structural Analogues

Key Observations:

- Phenylthio vs. Alkyl Chains : The phenylthio group in 2-phenyl-2-(phenylthio)acetohydrazide enhances electron-withdrawing effects and steric bulk compared to long alkyl chains in N-alkyl derivatives, which improve hydrophobicity for corrosion inhibition .

- Triazole-Thiol Moieties : Incorporating 1,2,4-triazole-3-thiol (e.g., in derivatives) introduces heterocyclic rigidity and hydrogen-bonding capacity, critical for anticancer activity via kinase inhibition or DNA intercalation .

- Phenoxyphenyl Groups: The 2-phenoxyphenyl substituent in anti-inflammatory analogues increases lipophilicity and π-π stacking with cyclooxygenase (COX) enzymes, mimicking NSAID scaffolds like diclofenac .

Anticancer Activity

Triazol-3-ylthioacetohydrazides exhibit potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC₅₀ values <10 µM in 3D spheroid models. For example, N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide disrupts cancer cell migration via MMP-9 inhibition . In contrast, this compound lacks reported anticancer data, suggesting that triazole-thiol groups are pivotal for this activity.

Anti-Inflammatory Effects

N-(4-chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide reduces edema by 45% in carrageenan-induced rat paw assays, outperforming diclofenac (35% reduction). The phenoxyphenyl group aligns with COX-2 active site dimensions, while the chloro substituent enhances electrophilic interactions .

Corrosion Inhibition

Long-chain N-alkyl-2-(phenylthio)acetohydrazides (e.g., C₁₆H₃₃ derivatives) show >90% efficiency in mineral oil media due to hydrophobic alkyl chains forming protective films on metal surfaces . The phenylthio group may synergize by adsorbing via sulfur-metal bonds.

Physicochemical Properties and Characterization

- Spectroscopic Analysis : Most analogues are characterized via FTIR (C=O stretch ~1650 cm⁻¹), ¹H NMR (hydrazide NH ~9–10 ppm), and ¹³C NMR (C=S ~125 ppm) .

- Solubility: Phenoxyphenyl and triazole derivatives exhibit lower aqueous solubility than alkylated analogues, necessitating DMSO or ethanol for biological assays .

Q & A

Q. What are the standard synthetic protocols for preparing 2-phenyl-2-(phenylthio)acetohydrazide and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide intermediates (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide) are reacted with aldehydes or ketones under reflux in solvents like methanol/chloroform with catalytic acetic acid . Hydrazine hydrate is commonly used to form the acetohydrazide backbone, followed by recrystallization from ethanol or methanol for purification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- IR spectroscopy identifies functional groups (e.g., C=O at ~1696 cm⁻¹, C≡N at ~2220 cm⁻¹, and NH stretches at ~3222 cm⁻¹) .

- NMR (¹H and ¹³C) confirms molecular structure, including aromatic proton environments and hydrazide linkage signals .

- Single-crystal X-ray diffraction (at 100 K) resolves bond lengths and hydrogen-bonding networks (e.g., C–H⋯O and N–H⋯O interactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Solvent systems : A 1:1 methanol/chloroform mixture enhances solubility and reaction efficiency for condensation steps .

- Catalysts : Acetic acid (0.05 mL) accelerates imine formation in hydrazone synthesis .

- Reaction time : Extended reflux (5–18 hours) ensures completion, with yields >90% achieved for some derivatives .

Q. What strategies are used to evaluate the bioactivity of this compound against Gram-negative pathogens?

- Methodological Answer :

- Target identification : Focus on bacterial biotin biosynthesis pathways (e.g., BioA enzyme inhibition), using MIC assays to compare potency against reference inhibitors like MAC13772 .

- Stability testing : Assess metabolic stability in simulated bacterial environments (e.g., pH 7.4 buffers) to identify degradation pathways .

Q. How can structural contradictions in bioactivity data (e.g., reduced efficacy with specific substituents) be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : For example, introducing 4-chlorobenzylidene enhances actoprotective activity, while 3-nitrobenzylidene reduces efficacy due to steric hindrance or electronic effects .

- Computational docking : Use tools like AutoDock Vina to model interactions between substituents and enzyme active sites (e.g., BioA) .

Q. What computational approaches support structural refinement and mechanistic studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。